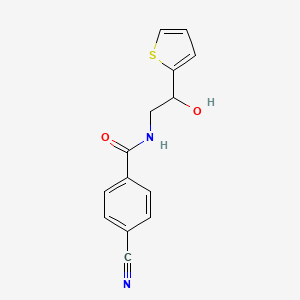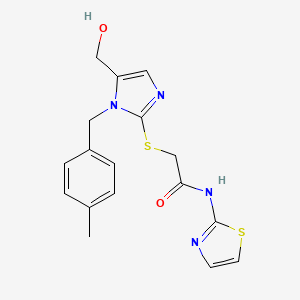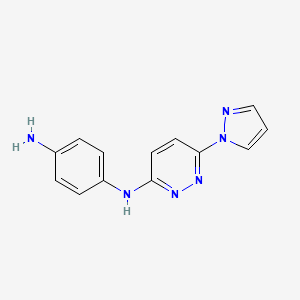![molecular formula C17H21N5O2S B2972733 2-morpholino-N-(thiophen-2-ylmethyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide CAS No. 2176270-31-6](/img/structure/B2972733.png)
2-morpholino-N-(thiophen-2-ylmethyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re interested in is a complex organic molecule that contains several functional groups, including a morpholino group, a thiophen-2-ylmethyl group, and a dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide group . These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The morpholino group would likely contribute to the polarity of the molecule, while the thiophen-2-ylmethyl group could potentially participate in aromatic interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the morpholino group could potentially participate in nucleophilic substitution reactions, while the thiophen-2-ylmethyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polarity of the morpholino group .Scientific Research Applications
Synthesis of Polyheterocyclic Compounds
The compound can be used in the synthesis of new polyheterocyclic compounds . For instance, it has been used in a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process . This process can increase the overall yield by up to 73%, while decreasing the reaction time to less than one hour .
Development of Metal Complexes
The compound can be used in the synthesis of M(II) complexes . These complexes have a distorted tetrahedral geometry around the M(II) center . The synthesized complexes have shown considerable anti-urease and leishmanicidal potential .
Inhibitory Potential on Urease
The synthesized M(II) complexes exhibited a significant inhibitory effect on urease, with IC50 values in the range of 3.9–19.9 μM . This suggests that the compound could be used in the development of urease inhibitors.
Anticancer Activities
Preliminary studies of human colorectal cancer (HCT), hepatic cancer HepG2, and breast cancer MCF-7 cell lines showed marked anticancer activities of these complexes . This indicates that the compound could be used in cancer research and potentially in the development of new anticancer drugs.
Leishmanicidal Potential
The synthesized M(II) complexes showed considerable leishmanicidal potential . This suggests that the compound could be used in the development of treatments for leishmaniasis.
Antibacterial and Anti-inflammatory Activities
Thiazolo[3,2-a]pyrimidines, which are related to the compound , have demonstrated high antibacterial and anti-inflammatory activities . This suggests that the compound could also have potential applications in these areas.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-morpholin-4-yl-N-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c23-17(19-12-14-4-2-10-25-14)22-5-1-3-13-11-18-16(20-15(13)22)21-6-8-24-9-7-21/h2,4,10-11H,1,3,5-9,12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAMYKPLFAWTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)NCC3=CC=CS3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholino-N-(thiophen-2-ylmethyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2972657.png)

![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)


![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)
